
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid (3-AEICA) is an organic compound composed of nitrogen and oxygen atoms. It is a derivative of indole-1-carbaldehyde, which is an important intermediate in the synthesis of a variety of biologically active compounds. 3-AEICA is widely used in medicinal chemistry, biochemistry, and pharmacology due to its unique properties. It has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor activities, and has been used in the development of new drugs.
科学研究应用
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid has a wide range of applications in scientific research. It has been used in the synthesis of a variety of biologically active compounds, including anti-inflammatory agents, anti-oxidants, and anti-tumor agents. It has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of drug action. Additionally, it has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to identify new drug targets.
作用机制
The mechanism of action of 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation and oxidative stress, as well as by modulating the activity of transcription factors involved in gene expression. Additionally, it has been suggested that 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor activities. In animal models, it has been found to reduce inflammation and oxidative stress, as well as to inhibit tumor growth. Additionally, it has been found to possess anti-angiogenic and anti-metastatic properties, which may be beneficial in the treatment of cancer.
实验室实验的优点和局限性
The advantages of using 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid in laboratory experiments include its low cost and easy availability. Additionally, it can be easily synthesized and is stable under a variety of conditions. However, there are some limitations associated with its use. For example, it is toxic and should be handled with caution. Additionally, it can be degraded by light and heat, and should be stored in a cool, dark place.
未来方向
For research include the development of new drugs based on 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid, as well as the investigation of its effects on other diseases and disorders. Additionally, further research is needed to better understand its mechanism of action, as well as to identify new targets for drug development. Finally, further studies are needed to investigate the potential toxic effects of 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid, as well as to develop methods for its safe and effective use.
合成方法
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid can be synthesized by the reaction of indole-1-carbaldehyde with 2-aminoethanol in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours, and yields a product with a purity of 98-99%.
属性
IUPAC Name |
3-(2-aminoethyl)indole-1-carbaldehyde;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.CH2O2/c12-6-5-9-7-13(8-14)11-4-2-1-3-10(9)11;2-1-3/h1-4,7-8H,5-6,12H2;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYRXIZOAIXKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CCN.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-1H-indole-1-carbaldehyde; formic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)
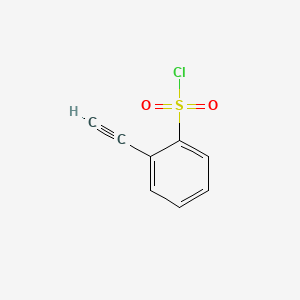
![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)
![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)
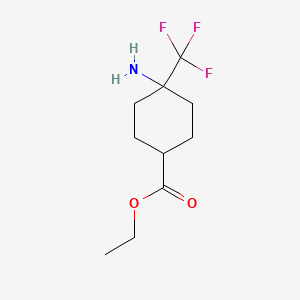
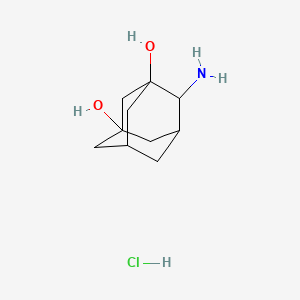
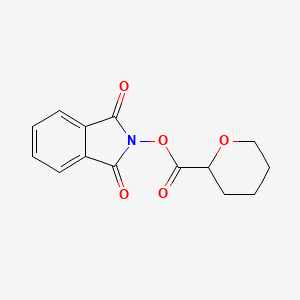
amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
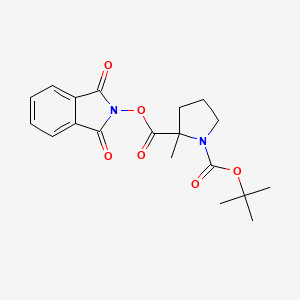
![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)